5-Methyl-D-Tryptophan

Übersicht

Beschreibung

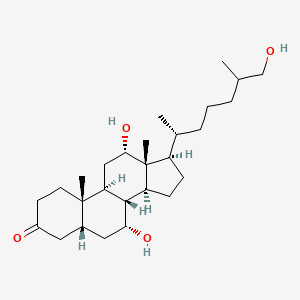

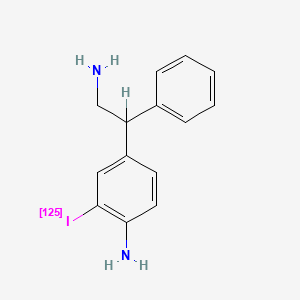

5-methyl-D-tryptophan (5-MTP) is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 5-MTP is a stereoisomer of tryptophan, which is an essential amino acid and a precursor for the synthesis of serotonin and melatonin.

Wissenschaftliche Forschungsanwendungen

Mikrobiologie: Selektion genetischer Mutanten

5-Methyl-D-Tryptophan wird in der Mikrobiologie zur Selektion genetischer Mutanten verwendet, insbesondere beim PS-Stamm von Methanococcus voltae (Archaebakterien) . Es dient als Repressor der Expression des trp-Operons, der für die Biosynthese von Tryptophan entscheidend ist, und ermöglicht so die Identifizierung von Mutationen im Tryptophan-Biosyntheseweg.

Biochemie: Hemmung der Tryptophansynthese

Im Bereich der Biochemie hemmt this compound die Synthese von Anthranilatverbindungen, die die ersten Schritte bei der Biosynthese von Tryptophan in Neurospora crassa darstellen . Diese Hemmung ist wichtig für die Untersuchung der regulatorischen Mechanismen der Aminosäuresynthese.

Molekulare Genetik: Korepressor des E. coli trp-Repressors

This compound wirkt als Korepressor für den E. coli trp-Repressor . Diese Anwendung ist entscheidend für das Verständnis der genetischen Kontrolle von Stoffwechselwegen und kann zur Manipulation der Expression von Genen verwendet werden, die am Tryptophan-Stoffwechsel beteiligt sind.

Pflanzenbiologie: Induktionshemmung der Anthranilatsynthase

In der Pflanzenbiologie ist bekannt, dass diese Verbindung die Induktion der Aktivität der Anthranilatsynthase durch Elicitoren in Hafer hemmt . Dies ist besonders nützlich für die Untersuchung von pflanzlichen Abwehrmechanismen und der Produktion sekundärer Metaboliten.

Agrarbiotechnologie: Mutationszüchtung bei Reis

Die Resistenz gegen this compound wurde in der Mutationszüchtung verwendet, um Reissorten mit gewünschten Mutationen in Schlüsselenzymen zu entwickeln, die an Stoffwechselwegen beteiligt sind. Dies hat zur Entstehung von Reissorten mit einem höheren Tryptophangehalt geführt, allerdings mit einem Kompromiss in der Kornqualität .

Ernährungswissenschaft: Steigerung des Tryptophangehalts

Die Verwendung von this compound-resistenten Reissorten hat einen Anstieg des Tryptophangehalts um das 20-fache in Mutantenlinien im Vergleich zu Wildtypen gezeigt, was für die Verbesserung des Nährwerts von Nutzpflanzen von Bedeutung ist .

Lebensmittelwissenschaft: Analyse von Getreide- und Essqualität

Die physikalisch-chemische Analyse von this compound-resistenten Reissorten hat Erkenntnisse über die Parameter für Getreide- und Essqualität geliefert. Diese Erkenntnisse sind für die Entwicklung neuer Reissorten mit hohem Nährstoffgehalt, akzeptablem Geschmack und Textur unerlässlich .

Enzymologie: Substrat für Tryptophanase

This compound dient als Substrat für das Enzym Tryptophanase . Diese Anwendung ist wichtig für enzymatische Studien und für das Verständnis der Stoffwechselwege, an denen Tryptophan beteiligt ist.

Wirkmechanismus

Target of Action

5-Methyl-D-Tryptophan primarily targets the biosynthesis of tryptophan . It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan . It also acts as a corepressor of the E. coli trp repressor .

Mode of Action

This compound interacts with its targets by inhibiting the synthesis of anthranilate compounds . This results in the repression of the trp operon expression . It is also a substrate for tryptophanase .

Biochemical Pathways

The compound affects the tryptophan metabolic pathway . It drives tryptophan catabolism toward the kynurenic acid branch . Several kynurenine downstream metabolites are neuroactive, and some are even able to cross the blood-brain barrier .

Pharmacokinetics

It shows low protein binding, very high oral bioavailability, and long elimination half-life

Result of Action

The action of this compound results in the inhibition of the induction of anthranilate synthase activity by elicitors in oats . This leads to a decrease in the production of tryptophan and its downstream metabolites .

Safety and Hazards

Zukünftige Richtungen

Imbalances in the kynurenine pathway (KP) of tryptophan metabolism are associated with CNS disorders, infectious diseases, autoimmune diseases and cancer, highlighting KP enzymes as potential therapeutic targets .

Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of 5-methyl-D-tryptophan .

Biochemische Analyse

Biochemical Properties

5-Methyl-D-tryptophan plays a crucial role in biochemical reactions, particularly in the inhibition of anthranilate compound synthesis. It interacts with several enzymes and proteins, including tryptophanase and the trp operon repressor in Escherichia coli . As a substrate for tryptophanase, this compound is involved in the catabolism of tryptophan, leading to the production of indole, pyruvate, and ammonia. Additionally, it acts as a corepressor for the trp operon, regulating the expression of genes involved in tryptophan biosynthesis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the induction of anthranilate synthase activity in oats, affecting the biosynthesis of tryptophan . In microbial cells, it can select for genetic mutants, thereby impacting cellular growth and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the synthesis of anthranilate compounds, which are the initial steps in the biosynthesis of tryptophan in Neurospora crassa . Additionally, this compound acts as a corepressor of the trp operon in Escherichia coli, binding to the trp repressor and preventing the transcription of genes involved in tryptophan biosynthesis . This compound also serves as a substrate for tryptophanase, facilitating the breakdown of tryptophan into indole, pyruvate, and ammonia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 280-282°C . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, in in vitro studies, this compound has been observed to inhibit the induction of anthranilate synthase activity over extended periods . In in vivo studies, its effects on gut microbiota and inflammatory pathways may evolve over time, potentially leading to changes in cellular responses and overall health .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may selectively inhibit specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and immune responses . In animal studies, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential toxicity. For instance, in livestock and poultry, dietary tryptophan and its derivatives, including this compound, have been shown to modulate immune responses and improve overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to tryptophan metabolism. It acts as an inhibitor of anthranilate compound synthesis, affecting the initial steps of tryptophan biosynthesis . Additionally, it serves as a substrate for tryptophanase, facilitating the breakdown of tryptophan into indole, pyruvate, and ammonia . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various physiological processes, including immune responses and neurotransmitter synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) mediates the transport of essential amino acids, including tryptophan and its derivatives, across the cell membrane . Once inside the cell, this compound can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. In microbial cells, it can localize to the cytoplasm, where it interacts with enzymes involved in tryptophan metabolism . In mammalian cells, this compound may be transported to various subcellular compartments, including the mitochondria and nucleus, depending on its binding affinity to specific proteins and transporters . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular function and its potential therapeutic applications.

Eigenschaften

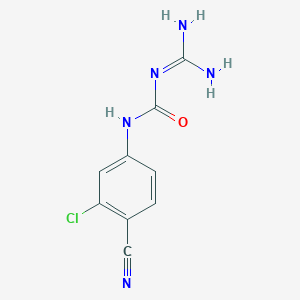

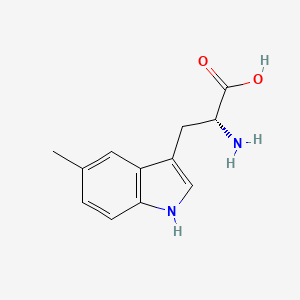

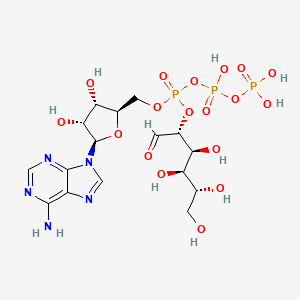

IUPAC Name |

(2R)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCSWANZMJLPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357429 | |

| Record name | 5-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99295-79-1 | |

| Record name | 5-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the enantioselectivity of DMATSs differ for 5-methyl-D-tryptophan compared to L-tryptophan?

A1: Research shows that the enantioselectivity of DMATSs can vary significantly depending on the substrate. Specifically, the study found that 6-DMATSMo and 5-DMATSSc exhibited a much higher preference for this compound over its L-enantiomer. [] This contrasts with their typical preference for L-tryptophan. Interestingly, the presence of the racemic mixture significantly inhibited the conversion yield of the D-isomer. This suggests that the D-enantiomer might interact differently with the enzyme's active site, leading to altered substrate binding and catalytic activity. Further research is needed to fully elucidate the structural basis for this enantioselectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-5-[6-[[4-[(2-bromoacetyl)amino]phenyl]methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1216715.png)

![[(2R,3S,4S)-5-(7,8-dimethyl-1,3-dioxopyrido[4,3-b]quinoxalin-5-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1216726.png)